molecular formula C11H17N B8777050 3-Phenylpentan-3-amine CAS No. 30568-46-8

3-Phenylpentan-3-amine

Cat. No.: B8777050
CAS No.: 30568-46-8
M. Wt: 163.26 g/mol
InChI Key: JOGPHRRMASCZSC-UHFFFAOYSA-N
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Description

3-Phenylpentan-3-amine is a primary amino compound that belongs to the class of phenylalkylamines. It is characterized by the presence of an ethyl group and a phenyl group attached to the same carbon atom, making it a chiral molecule. This compound is of significant interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylpentan-3-amine can be synthesized through several methods. One common approach involves the reduction of 1-phenyl-1-propanone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of 1-ethyl-1-phenylpropylamine often involves catalytic hydrogenation of the corresponding nitrile or oxime derivatives. This method is favored due to its scalability and efficiency. The reaction is usually carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylpentan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Phenylpentan-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-1-phenylpropylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling cascades. Additionally, it may inhibit or activate enzymes involved in metabolic pathways, leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: 3-Phenylpentan-3-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

CAS No.

30568-46-8

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

3-phenylpentan-3-amine

InChI

InChI=1S/C11H17N/c1-3-11(12,4-2)10-8-6-5-7-9-10/h5-9H,3-4,12H2,1-2H3

InChI Key

JOGPHRRMASCZSC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1=CC=CC=C1)N

Origin of Product

United States

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